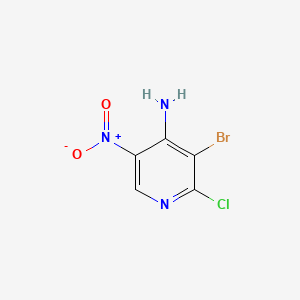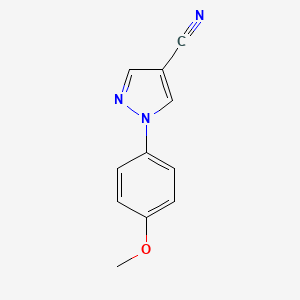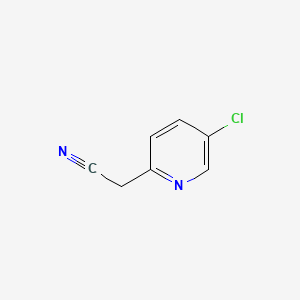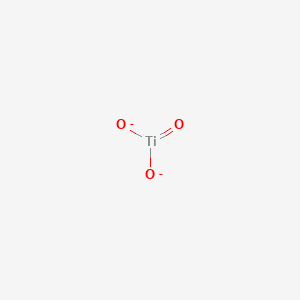
(3-Fluoro-5-morpholinophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Fluoro-5-morpholinophenyl)boronic acid” is a chemical compound with the CAS Number: 1217500-95-2 . It has a molecular weight of 225.03 . The compound is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic acids are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which could potentially include “(3-Fluoro-5-morpholinophenyl)boronic acid”.Molecular Structure Analysis
The IUPAC name for this compound is 3-fluoro-5-(4-morpholinyl)phenylboronic acid . The InChI code is 1S/C10H13BFNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7,14-15H,1-4H2 .Physical And Chemical Properties Analysis
“(3-Fluoro-5-morpholinophenyl)boronic acid” is a solid at room temperature . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Organic Synthesis Applications
Analytical Chemistry and Sensing
In the field of analytical chemistry, boronic acids are used to develop fluorescent chemosensors for detecting biologically relevant species such as carbohydrates, dopamine, and various ions (S. Huang et al., 2012). These sensors operate based on the interaction of boronic acids with cis-diols, forming cyclic esters that induce changes in fluorescence properties. This feature is exploited in the detection and quantification of sugars and other diol-containing molecules, making boronic acid derivatives valuable in medical diagnostics and environmental monitoring.
Materials Chemistry
Boronic acid compounds are utilized in materials chemistry for the preparation of responsive and dynamic materials. They are involved in the creation of hydrogels that can respond to stimuli such as glucose levels, making them of interest for applications in drug delivery systems and tissue engineering (William L. A. Brooks et al., 2018). The binding affinity of boronic acids to diols underpins the development of these smart materials.
Biology and Medicine
In biology and medicine, boronic acids are used for the targeted delivery of therapeutics and the development of diagnostic tools. For example, they have been incorporated into fluorescent labeling agents for the visualization of cellular processes and the detection of apoptotic cells (Pedro M S D Cal et al., 2017). This application demonstrates the versatility of boronic acids in creating functional probes for biomedical research.
Safety And Hazards
properties
IUPAC Name |
(3-fluoro-5-morpholin-4-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7,14-15H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZMZSFQBPERPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)N2CCOCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675220 |
Source


|
| Record name | [3-Fluoro-5-(morpholin-4-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-5-morpholinophenyl)boronic acid | |
CAS RN |
1217500-95-2 |
Source


|
| Record name | [3-Fluoro-5-(morpholin-4-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-morpholinophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596617.png)
![(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B596619.png)
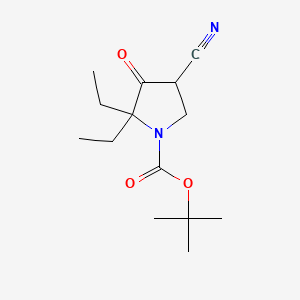

![2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate](/img/structure/B596624.png)

